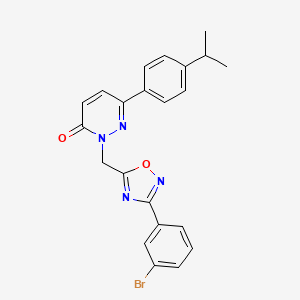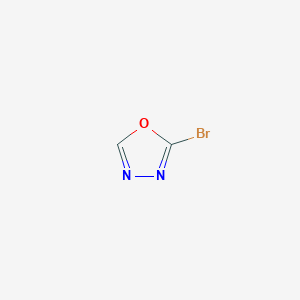
2-Bromo-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .
Synthesis Analysis
A new approach to 1,3,4-oxadiazoles is described wherein a-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate . Access to new building blocks of oxadiazole-substituted secondary amines is improved by leveraging chiral -bromo nitroalkane a or amino acid hydrazide substrates .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Chemical Reactions Analysis
The non-dehydrative conditions for oxadiazole synthesis are particularly notable, in contrast to alternatives reliant on highly oxophilic reagents to effect cyclization of unsymmetrical 1,2-diacyl hydrazides .Physical and Chemical Properties Analysis
1,3,4-Oxadiazole derivatives are known to exhibit good film forming capabilities, high thermal stabilities, good mechanical and excellent optoelectronic properties (electron deficiency, high photoluminescence quantum yield) .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
2-Bromo-1,3,4-oxadiazole derivatives are studied for their synthesis and antioxidant properties. For example, an ultrasound-assisted procedure was proposed for synthesizing 1,3,4-oxadiazol-2-amines, showing significant antioxidant activity, which could be applied in treating various diseases including cancer and diabetes (Beyzaei et al., 2021).
Anti-inflammatory Activity
These compounds have also been evaluated for their anti-inflammatory characteristics. A study on 2,5-disubstituted 1,3,4-oxadiazole compounds revealed notable anti-inflammatory activity, suggesting potential therapeutic applications (Santhanalakshmi K. et al., 2022).
Antimicrobial Studies
Research includes synthesizing new 1,3,4-oxadiazole derivatives with bromonaphthalene moiety and examining their antimicrobial activities. Some of these synthesized compounds exhibited significant antimicrobial effects (Mayekar et al., 2010).
Eco-Friendly Synthesis
Green synthesis methods for 1,3,4-oxadiazoles are being explored. A study highlighted an eco-friendly protocol using water as a reaction medium and no catalyst addition, emphasizing environmental sustainability in chemical synthesis (Zhu et al., 2015).
Insecticidal Properties
The insecticidal activities of 1,3,4-oxadiazoles have been researched, especially against armyworm larvae. These studies provide insights into the potential of these compounds in pest control (Xiao & Huang, 2014).
Pharmaceutical and Therapeutic Research
1,3,4-Oxadiazoles are critical in medicinal chemistry due to their diverse biological activities and potential in various therapeutic applications. This includes treatments for cancer, bacterial and fungal infections, and diabetes (Verma et al., 2019).
Mecanismo De Acción
Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2O/c3-2-5-4-1-6-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKQOIBFCKHLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

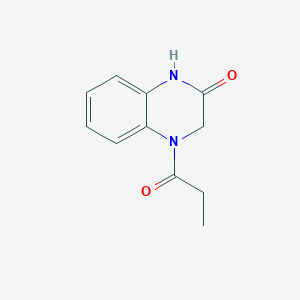
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)
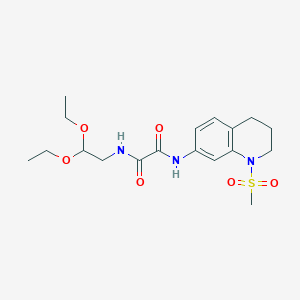
![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)
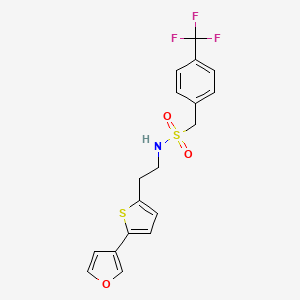

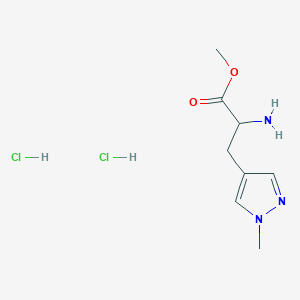
![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)
